

Spectroscopic Characterization of 2,5-Dimethyloxazole-4-carbaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 2,5-Dimethyloxazole-4-carbaldehyde

Cat. No.: B1277790

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Introduction: This technical guide provides a comprehensive overview of the spectroscopic profile of **2,5-Dimethyloxazole-4-carbaldehyde**. Due to the limited availability of published experimental spectra for this specific compound, this document outlines the standard methodologies for acquiring the necessary data and presents a set of predicted spectroscopic values based on its known chemical structure. These predictions serve as a reference for researchers in the synthesis, identification, and characterization of **2,5-Dimethyloxazole-4-carbaldehyde**.

Experimental Protocols

The following are detailed protocols for obtaining the spectroscopic data for a solid organic compound such as **2,5-Dimethyloxazole-4-carbaldehyde**.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.^{[1][2]}

Methodology (Attenuated Total Reflectance - ATR):

- **Background Spectrum:** The diamond crystal of the ATR accessory is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is recorded to account for

atmospheric and instrumental interferences.

- **Sample Application:** A small amount of the solid **2,5-Dimethyloxazole-4-carbaldehyde** sample is placed directly onto the ATR crystal, ensuring complete coverage.
- **Pressure Application:** A pressure clamp is applied to ensure firm contact between the sample and the crystal.
- **Data Acquisition:** The infrared spectrum is recorded, typically in the range of 4000-400 cm^{-1} . Multiple scans (e.g., 32 or 64) are averaged to improve the signal-to-noise ratio.
- **Cleaning:** After analysis, the sample is removed, and the crystal is cleaned thoroughly.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. Both ^1H and ^{13}C NMR are essential for full structural elucidation.[3]

[4][5]

Methodology (^1H and ^{13}C NMR):

- **Sample Preparation:** Approximately 5-10 mg of **2,5-Dimethyloxazole-4-carbaldehyde** is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform- d , CDCl_3) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).[6]
- **Instrument Setup:** The NMR tube is placed in the spectrometer. The magnetic field is shimmed to achieve homogeneity.
- **^1H NMR Acquisition:** A standard proton NMR experiment is run. Key parameters include a 90° pulse angle and a sufficient relaxation delay to allow for quantitative integration.
- **^{13}C NMR Acquisition:** A proton-decoupled ^{13}C NMR experiment is performed to obtain a spectrum with single lines for each unique carbon atom.[4] DEPT (Distortionless Enhancement by Polarization Transfer) experiments can also be run to differentiate between CH, CH_2 , and CH_3 groups.[7]

- **Data Processing:** The resulting Free Induction Decay (FID) is Fourier transformed, and the spectra are phased and baseline corrected.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, and providing structural information through fragmentation patterns.^{[8][9][10][11]}

Methodology (Electron Ionization - EI):

- **Sample Introduction:** A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography. The sample is vaporized in a high vacuum environment.^[8]
- **Ionization:** The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion (radical cation, $M^{+\bullet}$).^[8]
- **Fragmentation:** The high energy of the molecular ion often causes it to fragment into smaller, characteristic ions.^[12]
- **Mass Analysis:** The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.
- **Detection:** The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z .

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2,5-Dimethyloxazole-4-carbaldehyde** based on its chemical structure and typical values for similar compounds.

Table 1: Predicted FTIR Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2920	Medium	C-H stretch (aldehyde)
~1690	Strong	C=O stretch (aldehyde, conjugated)[13][14]
~1640	Medium	C=N stretch (oxazole ring)
~1580	Medium	C=C stretch (oxazole ring)
~1450	Medium	C-H bend (methyl)
~1100	Strong	C-O-C stretch (oxazole ring)

Table 2: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~9.9	Singlet	1H	Aldehyde proton (-CHO)
~2.6	Singlet	3H	Methyl protons at C5
~2.4	Singlet	3H	Methyl protons at C2

Table 3: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃, Reference: TMS)

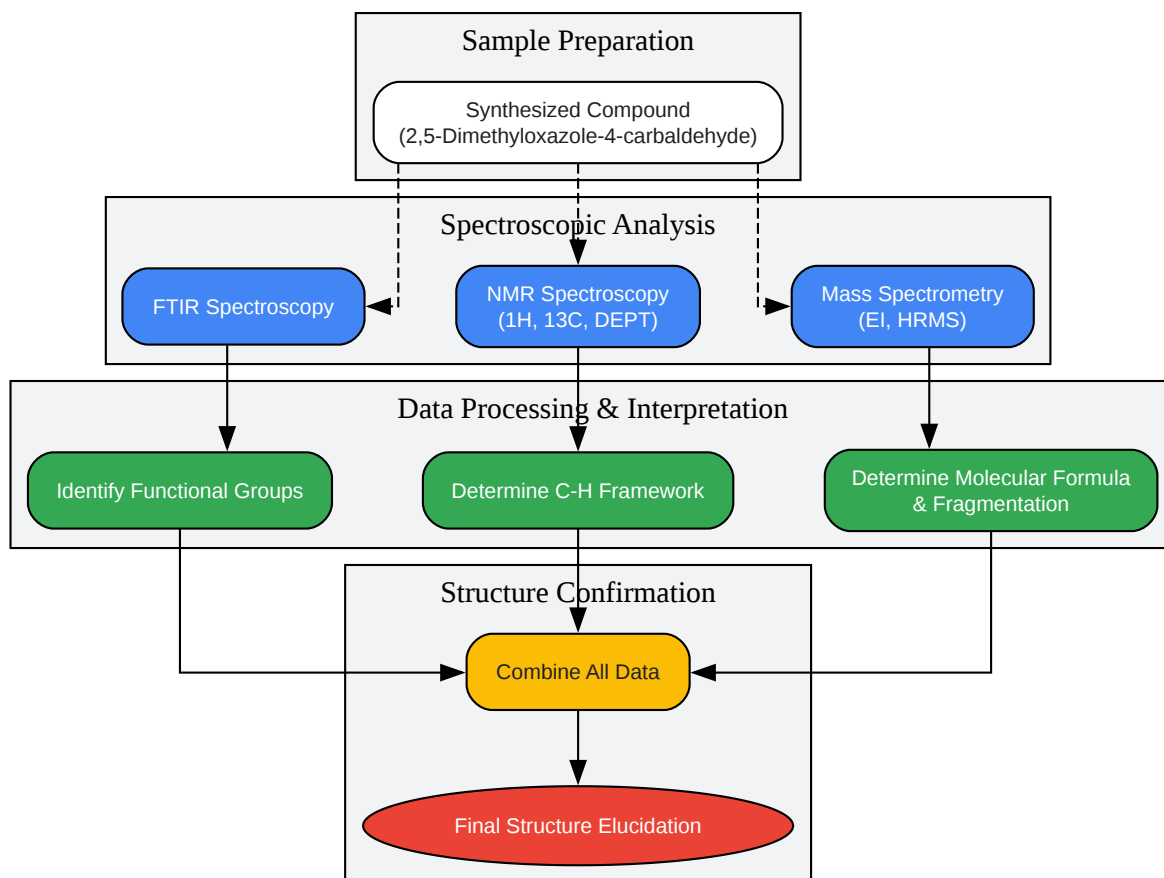
Chemical Shift (δ, ppm)	Assignment
~185	Aldehyde carbon (C=O)
~165	C2 (oxazole ring)
~160	C5 (oxazole ring)
~145	C4 (oxazole ring)
~15	Methyl carbon at C5
~12	Methyl carbon at C2

Table 4: Predicted Mass Spectrometry Data (EI)

m/z	Proposed Fragment
125	$[M]^+\bullet$ (Molecular Ion)
124	$[M-H]^+$
96	$[M-CHO]^+$ [12]
82	$[M-CH_3CO]^+$
43	$[CH_3CO]^+$

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a newly synthesized compound like **2,5-Dimethyloxazole-4-carbaldehyde**.



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